Methyl p-tert-butylphenylacetate

Flavor Chemistry Organoleptic Analysis Sensory Science

Methyl p-tert-butylphenylacetate (CAS 3549-23-3) is a synthetic aromatic ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol. It is formally designated as Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester and is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the identifier FEMA 2690.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 3549-23-3
Cat. No. B1297717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl p-tert-butylphenylacetate
CAS3549-23-3
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CC(=O)OC
InChIInChI=1S/C13H18O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3
InChIKeyHXVTYMWVMVKVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly
Insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl p-tert-butylphenylacetate (CAS 3549-23-3): Procurement-Specification Baseline and Regulatory Recognition


Methyl p-tert-butylphenylacetate (CAS 3549-23-3) is a synthetic aromatic ester with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is formally designated as Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester and is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the identifier FEMA 2690 [1]. The compound is listed in the FDA's Substance Registration System under the UNII 8A4H5QO9OJ and is permitted for use as a synthetic flavoring substance in food under 21 CFR 172.515 [2]. Its baseline physical properties include a density of 0.999 g/mL at 25°C, a boiling point of 106°C at 2 mmHg, and a refractive index (n20/D) of 1.501 .

Why Substituting Methyl p-tert-butylphenylacetate with Closely Related Phenylacetates or Aromatic Esters Can Compromise Sensory Identity


Methyl p-tert-butylphenylacetate possesses a highly distinctive organoleptic profile characterized by a sweet, woody-camphoraceous odor and a roasted, chocolate-like flavor with waxy, honey, and fruity nuances . This complex multi-note profile arises from the specific steric and electronic contribution of the para-tert-butyl group on the phenylacetate backbone, which cannot be replicated by unsubstituted phenylacetates (e.g., methyl phenylacetate, honey-jasmine) or other alkylphenyl isomers [1]. The tert-butyl moiety also confers enhanced hydrolytic stability relative to less sterically hindered esters, a critical factor for maintaining consistent flavor/fragrance performance across varied formulation pH and shelf-life conditions [2]. Therefore, generic substitution with structurally similar but sensorially divergent esters directly alters the intended product identity and may introduce undesired performance variability.

Quantitative Procurement Evidence Guide: How Methyl p-tert-butylphenylacetate (CAS 3549-23-3) Differs from its Closest Analogs


Sensory Profile Differentiation: Methyl p-tert-butylphenylacetate vs. Methyl Phenylacetate

While methyl phenylacetate is defined almost entirely by a powerful sweet, honey-like, and jasmine floral aroma , methyl p-tert-butylphenylacetate presents a complex profile with significant woody-camphoraceous and roasted chocolate notes. The addition of the para-tert-butyl group fundamentally alters the odor and flavor direction from a monochromatic floral-honey to a multi-dimensional woody-chocolate profile . This shift in sensory character is a key differentiator for applications requiring less sweet, more savory, or complex brown notes.

Flavor Chemistry Organoleptic Analysis Sensory Science

Hydrolytic Stability Enhancement via Steric Shielding: Impact of the para-tert-Butyl Group

The tert-butyl group in the para-position of methyl p-tert-butylphenylacetate provides significant steric hindrance around the ester carbonyl, thereby slowing base- and acid-catalyzed hydrolysis relative to less hindered phenylacetic acid esters [1]. This structural feature is linked to enhanced longevity and resistance to degradation, which is a key attribute for applications where extended shelf-life and robustness to formulation conditions are required [2]. Stability data from vendors confirm that the pure compound can be stored at -20°C for 2-3 years without degradation [3].

Chemical Stability Hydrolysis Kinetics Formulation Science

Regulatory and Quality Standard Differentiation: FEMA 2690 and FG Compliance

Methyl p-tert-butylphenylacetate is assigned a specific FEMA number (2690) and is manufactured to meet Food Grade (FG) specifications, including Kosher and Halal certifications, as well as compliance with IFRA guidelines and JECFA purity specifications . This contrasts with many closely related aromatic esters that may not carry the same specific FEMA designation or comprehensive regulatory-grade documentation. The availability of a dedicated FEMA GRAS assessment and defined purity criteria (e.g., ≥97% assay by GC, refractive index 1.500-1.506) provides a clear, verifiable quality standard for procurement [1].

Regulatory Compliance Quality Standards Flavor and Fragrance

Procurement-Driven Application Scenarios for Methyl p-tert-butylphenylacetate (CAS 3549-23-3) Based on Differential Evidence


Confectionery and Bakery Flavorings Requiring Authentic Roasted Chocolate and Woody Notes

Due to its distinctive roasted, chocolate-like flavor with sweet, woody-camphoraceous undertones , Methyl p-tert-butylphenylacetate is the preferred choice over simpler phenylacetate esters for formulating cocoa, chocolate, and honey-woody flavor profiles in confectionery, baked goods, and ice cream [1]. The evidence from sensory differentiation confirms it cannot be replaced by methyl phenylacetate, which lacks the necessary roasted and woody character. The compound's FDA and FEMA GRAS status supports its use in these food applications [2].

Fragrance Formulations Demanding Enhanced Base Note Tenacity and Complexity

Methyl p-tert-butylphenylacetate's sweet, woody, and camphoraceous odor, combined with its enhanced hydrolytic stability due to the tert-butyl group , makes it valuable in fragrance compositions, particularly in functional perfumery (e.g., soaps, detergents) and fine fragrances where a long-lasting woody-floral base note is desired. The compound's higher LogP (3.65) indicates greater substantivity on lipid-based surfaces and slower evaporation relative to less hydrophobic esters [1]. The stability evidence supports its performance in challenging formulation environments.

Analytical Chemistry and Flavor Research as a Certified Reference Standard

With its well-defined purity specifications (e.g., ≥97% GC, HPLC purity 99.28%) and available analytical data (NMR, refractive index) , Methyl p-tert-butylphenylacetate serves as a reliable reference standard for GC-MS or HPLC method development and validation in flavor chemistry laboratories. Its unique retention time and mass spectrum differentiate it from other flavor esters, ensuring accurate identification and quantification in complex matrices. The compound's status as an endogenous metabolite further supports its use in metabolomics research [1].

Specialty Polymer and Coating Additive Requiring a Non-Polar, High-Boiling Ester Solvent

The compound's high boiling point (106°C at 2 mmHg; extrapolated ~268°C at 760 mmHg) and low water solubility, combined with its aromatic ester structure, enable its use as a specialty solvent or plasticizing additive in polymer production, coatings, and industrial cleaners [1]. Its high LogP (3.65) ensures compatibility with non-polar polymer matrices, and its enhanced hydrolytic stability contributes to the durability of the final material. This application leverages its unique physicochemical profile as a class-level differentiator from more hydrophilic or less stable ester solvents.

Technical Documentation Hub

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